molecular formula C23H31NO2 B8552726 Ethyl 4-[(8-phenyloctyl)amino]benzoate CAS No. 61440-33-3

Ethyl 4-[(8-phenyloctyl)amino]benzoate

Cat. No.: B8552726
CAS No.: 61440-33-3
M. Wt: 353.5 g/mol
InChI Key: CBYXFOBAWNXUAT-UHFFFAOYSA-N
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Description

Ethyl 4-[(8-phenyloctyl)amino]benzoate is a synthetic benzoate derivative characterized by an 8-phenyloctylamine substituent at the para position of the ethyl benzoate backbone. Its structure combines a hydrophobic 8-phenyloctyl chain with a polar amino group, creating unique physicochemical properties.

  • Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions, analogous to the ethoxylated ethyl-4-aminobenzoate preparation (reacting ethyl 4-aminobenzoate with ethylene oxide) .
  • Physical Properties: The long alkyl chain and terminal phenyl group suggest low water solubility and enhanced lipid solubility, contrasting with ethoxylated or polar-substituted analogues .
  • Applications: Potential roles in materials science (e.g., resin modifiers) or pharmaceuticals, given the bioactive nature of similar compounds .

Properties

CAS No.

61440-33-3

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 4-(8-phenyloctylamino)benzoate

InChI

InChI=1S/C23H31NO2/c1-2-26-23(25)21-15-17-22(18-16-21)24-19-11-6-4-3-5-8-12-20-13-9-7-10-14-20/h7,9-10,13-18,24H,2-6,8,11-12,19H2,1H3

InChI Key

CBYXFOBAWNXUAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives with modified substituents, linkage types, and chain lengths (Table 1).

Table 1: Comparative Properties of Ethyl 4-Substituted Benzoates

Compound Name Substituent/Linkage Molecular Weight (g/mol) Solubility Key Properties
Ethyl 4-[(8-phenyloctyl)amino]benzoate 8-phenyloctylamino ~400 (estimated) Lipophilic High membrane permeability (inferred)
I-6230 4-(pyridazin-3-yl)phenethylamino ~350–400 (estimated) Moderate in organics Potential bioactivity (e.g., kinase inhibition)
I-6373 4-(3-methylisoxazol-5-yl)phenethylthio ~350–400 (estimated) Moderate in organics Enhanced stability (thioether linkage)
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 Polar solvents High reactivity in resin cements
Ethoxylated ethyl-4-aminobenzoate Ethylene oxide chain (n=25) 1266.6 Water-soluble Cosmetic applications, low toxicity

Reactivity and Functional Performance

  • Resin Modifiers: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion and better mechanical properties . The 8-phenyloctyl variant’s long alkyl chain may reduce reactivity in polar matrices but enhance compatibility with hydrophobic polymers.
  • Biological Activity : Pyridazine- and isoxazole-substituted analogues (e.g., I-6230, I-6273) are likely optimized for interactions with biological targets (e.g., enzymes or receptors) due to aromatic heterocycles . The 8-phenyloctyl group in the target compound could enhance binding to lipid-rich environments (e.g., cell membranes).

Solubility and Compatibility

  • Hydrophobic vs. Hydrophilic: The ethoxylated derivative’s water solubility (1266.6 g/mol, ethylene oxide chain) contrasts sharply with the lipophilic 8-phenyloctyl variant, which is expected to partition into nonpolar phases .
  • Linkage Effects: Thioether (I-6373) and ether (I-6473) linkages alter electronic properties and stability compared to amino-linked compounds, influencing their chemical robustness and interaction profiles .

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